ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.:
Cat. No.: VC11129527
Molecular Formula: C19H20ClNO4S
Molecular Weight: 393.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20ClNO4S |
|---|---|
| Molecular Weight | 393.9 g/mol |
| IUPAC Name | ethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H20ClNO4S/c1-2-24-19(23)17-12-7-3-6-10-15(12)26-18(17)21-16(22)11-25-14-9-5-4-8-13(14)20/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,21,22) |
| Standard InChI Key | CWZNMDNTWULFNZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3Cl |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3Cl |
Introduction
Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound featuring a benzothiophene core, which is a fused ring system consisting of both benzene and thiophene. This compound is notable for its ethyl ester functionality and the presence of a chlorophenoxyacetyl group, contributing to its potential biological activity. The compound's molecular formula is C19H20ClNO4S, and its molecular weight is approximately 393.9 g/mol, though specific values may vary slightly based on the source.
Synthesis and Reactivity
The synthesis of ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the benzothiophene core and the introduction of the chlorophenoxyacetyl group. The reactivity of this compound can be attributed to its functional groups:
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Amine Functionality: Participates in nucleophilic substitution reactions.
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Ester Group: Undergoes hydrolysis under acidic or basic conditions.
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Chlorophenoxy Group: Engages in electrophilic aromatic substitution reactions due to the electron-withdrawing chlorine atom.
Biological Activity and Potential Applications
Preliminary studies suggest that compounds similar to ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may exhibit various biological activities, including:
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Anti-inflammatory Effects
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Analgesic Effects
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Potential Anticancer Properties: Through inhibition of specific pathways involved in tumor growth.
The presence of the chlorophenoxy moiety may enhance these effects by modulating cellular signaling pathways.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Similar benzothiophene core with different chlorine substitution | Potentially different biological activity due to varied substitution pattern |
| Ethyl 2-{[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Contains an anilino group instead of chlorophenoxy | May exhibit distinct pharmacological profiles |
| Ethyl 2-{[(trichloroethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Trichloroethyl group introduces different electronic properties | Could enhance lipophilicity and membrane permeability |
Research Findings and Future Directions
Research on ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is ongoing, focusing on its interaction with biological targets to understand its pharmacodynamics and pharmacokinetics. Future studies may explore its potential as a lead compound for developing new therapeutic agents, particularly in areas such as inflammation, pain management, and cancer treatment.
Availability and Commercial Use
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